molecular formula C13H9N3O3 B8311363 2-(3-Aminophenoxy)-5-nitrobenzonitrile

2-(3-Aminophenoxy)-5-nitrobenzonitrile

Cat. No. B8311363
M. Wt: 255.23 g/mol
InChI Key: JUDDBBURZSQSON-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C13H9N3O3 and its molecular weight is 255.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

2-(3-aminophenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C13H9N3O3/c14-8-9-6-11(16(17)18)4-5-13(9)19-12-3-1-2-10(15)7-12/h1-7H,15H2

InChI Key

JUDDBBURZSQSON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-nitrobenzonitrile (5.00 g, 30.1 mmol) and 3-aminophenol (3.28 g, 30.1 mmol) in N,N-dimethylformamide (30 ml) was added potassium carbonate (6.23 g, 45.2 mmol), and the mixture was stirred at 60° C. for 2 hr. The reaction mixture was cooled to room temperature, insoluble material was filtered off and washed with ethyl acetate (150 mL). The filtrate and washings were combined and the mixture was concentrated under reduced pressure. The obtained residue was diluted with ethyl acetate (200 mL), washed with 5% aqueous sodium hydrogen carbonate solution (100 mL) and saturated brine (100 mL), successively, and dried over anhydrous sodium sulfate. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by basic silica gel column chromatography (ethyl acetate/n-hexane=20/80→70/30) and the obtained solution was concentrated under reduced pressure. The residue was crystallized from ethyl acetate/n-hexane to give the title compound (5.09 g, 66%) as a yellow powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
66%

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